Cas no 2227892-12-6 (rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-5-bromophenol)

Technical Introduction: rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-5-bromophenol is a chiral cyclopropane derivative featuring a bromophenol moiety and an amine functional group. Its stereochemically defined structure, with (1R,3R) configuration, makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research. The presence of both amino and bromo substituents enhances its reactivity, enabling selective modifications for applications in drug discovery and agrochemical development. The dimethylcyclopropyl ring contributes to steric stability, while the bromophenol group offers versatility in cross-coupling reactions. This compound is particularly useful for constructing complex molecular architectures with precise stereocontrol, making it a preferred choice for researchers targeting bioactive molecules.
rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-5-bromophenol structure
2227892-12-6 structure
商品名:rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-5-bromophenol
CAS番号:2227892-12-6
MF:C11H14BrNO
メガワット:256.138962268829
CID:5943317
PubChem ID:165644078

rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-5-bromophenol 化学的及び物理的性質

名前と識別子

    • rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-5-bromophenol
    • EN300-1907452
    • rac-2-[(1R,3R)-3-amino-2,2-dimethylcyclopropyl]-5-bromophenol
    • 2227892-12-6
    • インチ: 1S/C11H14BrNO/c1-11(2)9(10(11)13)7-4-3-6(12)5-8(7)14/h3-5,9-10,14H,13H2,1-2H3/t9-,10-/m0/s1
    • InChIKey: HIJDPZYDAJEZAU-UWVGGRQHSA-N
    • ほほえんだ: BrC1C=CC(=C(C=1)O)[C@H]1[C@@H](C1(C)C)N

計算された属性

  • せいみつぶんしりょう: 255.02588g/mol
  • どういたいしつりょう: 255.02588g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 46.2Ų

rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-5-bromophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1907452-0.5g
rac-2-[(1R,3R)-3-amino-2,2-dimethylcyclopropyl]-5-bromophenol
2227892-12-6
0.5g
$1385.0 2023-09-18
Enamine
EN300-1907452-10.0g
rac-2-[(1R,3R)-3-amino-2,2-dimethylcyclopropyl]-5-bromophenol
2227892-12-6
10g
$6205.0 2023-06-02
Enamine
EN300-1907452-0.05g
rac-2-[(1R,3R)-3-amino-2,2-dimethylcyclopropyl]-5-bromophenol
2227892-12-6
0.05g
$1212.0 2023-09-18
Enamine
EN300-1907452-1.0g
rac-2-[(1R,3R)-3-amino-2,2-dimethylcyclopropyl]-5-bromophenol
2227892-12-6
1g
$1442.0 2023-06-02
Enamine
EN300-1907452-2.5g
rac-2-[(1R,3R)-3-amino-2,2-dimethylcyclopropyl]-5-bromophenol
2227892-12-6
2.5g
$2828.0 2023-09-18
Enamine
EN300-1907452-1g
rac-2-[(1R,3R)-3-amino-2,2-dimethylcyclopropyl]-5-bromophenol
2227892-12-6
1g
$1442.0 2023-09-18
Enamine
EN300-1907452-5.0g
rac-2-[(1R,3R)-3-amino-2,2-dimethylcyclopropyl]-5-bromophenol
2227892-12-6
5g
$4184.0 2023-06-02
Enamine
EN300-1907452-0.25g
rac-2-[(1R,3R)-3-amino-2,2-dimethylcyclopropyl]-5-bromophenol
2227892-12-6
0.25g
$1328.0 2023-09-18
Enamine
EN300-1907452-0.1g
rac-2-[(1R,3R)-3-amino-2,2-dimethylcyclopropyl]-5-bromophenol
2227892-12-6
0.1g
$1269.0 2023-09-18
Enamine
EN300-1907452-5g
rac-2-[(1R,3R)-3-amino-2,2-dimethylcyclopropyl]-5-bromophenol
2227892-12-6
5g
$4184.0 2023-09-18

rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-5-bromophenol 関連文献

rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-5-bromophenolに関する追加情報

Rac-2-(1R,3R)-3-Amino-2,2-Dimethylcyclopropyl-5-Bromophenol

Rac-2-(1R,3R)-3-Amino-2,2-Dimethylcyclopropyl-5-Bromophenol (CAS No. 2227892-12-6) is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its bicyclic framework, which includes a cyclopropane ring fused to a phenolic group. The presence of the amino group and the bromine substituent further enhances its chemical versatility and biological activity.

The synthesis of rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-5-bromophenol involves a series of intricate reactions that highlight the advancements in modern organic synthesis. Researchers have employed various strategies, including enantioselective cyclopropanation and directed metallation techniques, to achieve high yields and enantiomeric purity. These methods not only underscore the importance of stereochemistry in drug design but also pave the way for the development of enantiomerically pure compounds with potential therapeutic applications.

Recent studies have focused on the pharmacological properties of this compound. Preclinical data suggest that rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-5-bromophenol exhibits potent anti-inflammatory and antioxidant activities. These findings are particularly promising in the context of neurodegenerative diseases, where oxidative stress and inflammation play pivotal roles. Additionally, its ability to modulate key signaling pathways involved in cell proliferation and apoptosis makes it a potential candidate for anticancer therapies.

The stereochemistry of rac-2-(1R,3R)-3-amino- derivatives has been extensively studied to understand their influence on bioavailability and efficacy. Recent research highlights that the (1R,3R) configuration significantly enhances the compound's ability to cross cellular membranes and bind to target proteins. This stereochemical optimization is crucial for maximizing therapeutic potential while minimizing adverse effects.

In terms of applications, rac-2-(1R,3R)-3-amino- compounds are being explored as lead molecules in drug discovery programs targeting chronic inflammatory conditions and cancer. Their unique structure allows for interactions with multiple biological targets, making them versatile candidates for multitarget therapies. Furthermore, their stability under physiological conditions ensures prolonged residence time in the body, enhancing their therapeutic efficacy.

From a synthetic perspective, the development of efficient routes to prepare rac-2-(1R,3R)-3-amino-cyclopropylphenol derivatives has been a focal point for chemists. Recent advancements include the use of organocatalysis and transition metal-catalyzed cross-coupling reactions to construct the complex bicyclic framework. These methods not only improve synthetic efficiency but also enable access to structurally diverse analogs for further biological evaluation.

In conclusion, rac-2-(1R,3R)-3-amino-cyclopropylphenol derivatives, represented by CAS No. 898947468 (CAS No: 898947468), continue to be at the forefront of chemical research due to their unique properties and promising therapeutic potential. As ongoing studies unravel more about their mechanisms of action and optimize their pharmacokinetic profiles, these compounds hold great promise for advancing modern medicine.

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